2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-5-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENAYAFFTGEHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358390 | |
| Record name | 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-67-1 | |
| Record name | 2-[(4-Bromophenyl)methoxy]-5-chlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667436-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 5-chlorobenzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with a base to form an alkoxide, which then reacts with the aldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products Formed
Oxidation: 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid.
Reduction: 2-[(4-Bromobenzyl)oxy]-5-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde with structurally related compounds, focusing on substituents, molecular properties, and bioactivity:
Key Observations:
Substituent Effects on Bioactivity :
- The replacement of benzyloxy with 4-bromobenzyloxy (as in the target compound) increases molecular weight and lipophilicity compared to 2-(benzyloxy)-5-chlorobenzaldehyde (246.69 vs. 325.59 g/mol). This modification may enhance cell membrane penetration, as seen in anticancer studies .
- Thioether analogs (e.g., compound 5g) exhibit pesticidal activity due to sulfur’s stronger electron-withdrawing effects, which may improve binding to SDH enzymes .
Positional Isomerism: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde (meta-bromo) differs sterically and electronically from the target compound (para-bromo). Meta substitution may reduce symmetry and alter crystal packing, affecting solubility .
Functional Group Additions :
- The methoxy group in 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde introduces hydrogen-bonding capacity, which could enhance interactions with biological targets compared to the target compound’s simpler structure .
Synthetic Accessibility :
- Compounds like the target and its analogs are synthesized in high purity (95%), indicating robust methodologies for introducing bromine and chlorine substituents via palladium-catalyzed cross-coupling or nucleophilic displacement .
Biological Activity
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromobenzyl ether group and a chlorobenzaldehyde moiety, which may influence its reactivity and biological interactions. The compound can be represented by the following structural formula:
The biological activity of this compound can be hypothesized based on its structural similarities with other compounds that exhibit enzyme inhibition and antimicrobial properties.
Target Enzymes
Research indicates that compounds with similar structures may interact with key enzymes such as:
- Acetylcholinesterase (AChE) : Inhibition may lead to increased acetylcholine levels, affecting neurotransmission.
- Butyrylcholinesterase (BChE) : Similar inhibition patterns may be observed.
Mode of Action
The compound is likely to exert its effects through:
- Non-covalent interactions : Such as hydrogen bonding and hydrophobic interactions.
- Enzyme inhibition : Potentially leading to altered neurotransmission pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess significant antimicrobial properties.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | 14 | 60 |
These results indicate that the compound could be effective against both bacterial and fungal pathogens, warranting further investigation into its potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 20 | Induction of apoptosis |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest |
| A549 (lung cancer) | 30 | Inhibition of proliferation |
The compound demonstrated selective cytotoxicity, particularly against HeLa cells, suggesting its potential as a chemotherapeutic agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzaldehyde derivatives, including this compound. The compound exhibited promising antibacterial activity against Gram-positive bacteria, indicating its potential for development into an antimicrobial drug .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of benzaldehyde derivatives on human cancer cell lines. The findings suggested that the presence of halogen substituents significantly enhanced the anticancer activity, with the tested compound showing notable efficacy against multiple cell lines .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromobenzyl alcohol and 5-chlorosalicylaldehyde. A base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) is used to deprotonate the hydroxyl group and facilitate ether bond formation . Heating to 80–100°C under inert atmosphere (N₂ or Ar) improves yield. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients.
Q. What analytical techniques are recommended for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromobenzyl and chloro groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z: 325.98 [M+H]+).
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are synthesized .
- Fourier-Transform Infrared (FTIR) : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
Q. How should researchers handle safety concerns when working with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, use an eyewash station for 15 minutes .
- Storage : Keep in a cool, dry place away from oxidizing agents. Label containers with hazard warnings (e.g., irritant, sensitizer) .
Advanced Research Questions
Q. How do structural modifications in related benzaldehyde derivatives influence reactivity and biological activity?
- Methodological Answer : Halogen substitutions (e.g., replacing Br with F or Cl) alter electronic effects and steric hindrance. For example:
- Electron-Withdrawing Groups (EWGs) : Increase aldehyde electrophilicity, enhancing nucleophilic addition (e.g., in Schiff base formation) .
- Biological Activity : Fluorinated analogs (e.g., 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde) show improved bioavailability in drug discovery studies .
- Experimental Design : Compare reaction rates (kinetics) and computational (DFT) studies to quantify substituent effects .
Q. What strategies can resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., NMR with DEPT-135 to distinguish CH₂ groups; LC-MS for purity checks).
- Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals in NMR via X-ray structures of derivatives .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
Q. How can computational chemistry predict the compound’s behavior in nucleophilic reactions?
- Methodological Answer :
- Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate LUMO (Lowest Unoccupied Molecular Orbital) localization on the aldehyde group, indicating reactive sites .
- Transition State Modeling : Simulate reaction pathways (e.g., aldol condensation) to predict activation energies and regioselectivity .
- Solvent Effects : Employ COSMO-RS models to assess solvent polarity’s impact on reaction kinetics .
Q. What are common side reactions during synthesis, and how can they be minimized?
- Methodological Answer :
- Byproduct Formation : Over-oxidation of the aldehyde to carboxylic acid (mitigate by avoiding strong oxidizers) or undesired ether cleavage (use anhydrous conditions) .
- Optimization :
- Temperature Control : Maintain reaction below 100°C to prevent decomposition.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
